Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate
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Overview
Description
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is a chemical compound known for its unique structure and reactivity. It contains an azido group, an oxirane ring, and a phenyl group, making it a versatile compound in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate typically involves the following steps:
Formation of the Oxirane Ring:
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions using azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming primary amines upon reduction.
Epoxide Ring-Opening: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or DMSO.
Epoxide Ring-Opening: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Primary Amines: Formed from the reduction of the azido group.
Functionalized Alcohols and Amines: Resulting from the ring-opening of the oxirane ring.
Scientific Research Applications
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate involves its reactivity with nucleophiles and its ability to undergo ring-opening reactions. The azido group can be reduced to form primary amines, which can then participate in various biochemical pathways . The oxirane ring can be opened by nucleophiles, leading to the formation of functionalized compounds that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Styrene Oxide: Contains an oxirane ring and a phenyl group but lacks the azido group.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains different functional groups and is used in different applications.
Uniqueness
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is unique due to the presence of both an azido group and an oxirane ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific fields .
Properties
CAS No. |
86051-66-3 |
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Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H17N3O3/c1-2-24-19(23)16(21-22-20)12-14-10-6-7-11-15(14)18-17(25-18)13-8-4-3-5-9-13/h3-12,17-18H,2H2,1H3 |
InChI Key |
VQQCOXSEQVQQDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1C2C(O2)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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